Product packaging for N-(furan-2-ylmethyl)cyclopentanamine(Cat. No.:CAS No. 142920-61-4; 58924-64-4)

N-(furan-2-ylmethyl)cyclopentanamine

Cat. No.: B2551983
CAS No.: 142920-61-4; 58924-64-4
M. Wt: 165.236
InChI Key: QTSNVDAUJAGULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Furan-2-ylmethyl)cyclopentanamine is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 . It is characterized by a cyclopentylamine group linked to a furfuryl group, a structure featured in research involving furan-based chemistry . The compound is identified by the CAS Registry Number 58924-64-4 . Furan derivatives, such as the furfuryl group present in this molecule, are of significant interest in green and sustainable chemistry as they are often derived from biomass like furfural . These compounds serve as valuable intermediates and building blocks in organic synthesis . Research applications include their use in the development of novel synthetic methods, such as the microwave-assisted synthesis of amides and other functional molecules, which are important for expanding the pool of bio-based chemicals . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B2551983 N-(furan-2-ylmethyl)cyclopentanamine CAS No. 142920-61-4; 58924-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-5-9(4-1)11-8-10-6-3-7-12-10/h3,6-7,9,11H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSNVDAUJAGULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N Furan 2 Ylmethyl Cyclopentanamine and Analogs

Precursor Synthesis from Renewable Resources

The synthesis of N-(furan-2-ylmethyl)cyclopentanamine relies on the availability of its precursors, cyclopentanamine and furfural (B47365). Cyclopentanone (B42830), the precursor to cyclopentanamine, is a crucial chemical intermediate that is increasingly being produced from renewable biomass sources rather than traditional petrochemical routes. nih.govresearchgate.netacs.org The primary biomass-derived feedstock for cyclopentanone production is furfural (FF), which is readily obtained from the acid-catalyzed dehydration of hemicellulose from lignocellulosic biomass. researchgate.netbcrec.id

The conversion of furfural to cyclopentanone (CPO) is a complex process involving hydrogenation and rearrangement reactions, typically performed in an aqueous medium. nih.govacs.orgacs.org This transformation was first reported in 2012 and has since been the subject of extensive research to develop efficient, selective, and cost-effective heterogeneous catalysts that can operate under mild conditions. nih.govacs.org The general pathway involves the hydrogenation of furfural to furfuryl alcohol (FOL), followed by an acid-promoted ring-rearrangement (known as the Piancatelli rearrangement) to form 4-hydroxy-2-cyclopentenone. nih.govhigfly.eumdpi.com Subsequent hydrogenation and dehydration steps yield cyclopentanone. higfly.eu Water as a solvent is noted to be crucial for this transformation. researchgate.net

A variety of catalytic systems have been developed to facilitate this conversion, with research focusing on enhancing the yield and selectivity towards cyclopentanone while minimizing the formation of byproducts like cyclopentanol (CPL) and polymers. mdpi.comresearchgate.net

Catalytic Systems and Research Findings

Numerous studies have explored different metal-based catalysts for the selective conversion of furfural to cyclopentanone.

Copper-Based Catalysts: Copper-based catalysts have been investigated due to their low cost and potential for high selectivity. A study on CuZnAl catalysts found that a catalyst with a Cu/Zn molar ratio of 0.5, calcined at 500 °C (CuZnAl-500–0.5), demonstrated remarkable performance. acs.org Under optimized conditions of 150 °C and 4 MPa of H₂, a 62% yield of cyclopentanone was achieved in an aqueous solution. acs.org The catalyst also showed good stability and could be recycled five times while maintaining its activity. acs.org Another study using Cu-Co catalysts prepared by a co-precipitation method achieved a 67% yield of cyclopentanone at a lower hydrogen pressure of 2 MPa. scilit.com The active species were identified as Cu⁰ and Cu₂O, which provided weaker hydrogenation activity, thus favoring the formation of cyclopentanone over the fully hydrogenated cyclopentanol. scilit.com

Noble Metal Catalysts: Noble metals like Platinum (Pt) and Palladium (Pd) are also highly effective. Hronec et al. first demonstrated the conversion using supported metal catalysts like Pt/C and Pd/C, achieving selective formation of cyclopentanone at 160–175 °C and 80 bar H₂ pressure. mdpi.com A study using a 4% Pd on fumed silica (4%Pd/f-SiO₂) catalyst reported an 87% yield of cyclopentanone with approximately 98% furfural conversion at 165 °C and 500 psig H₂ pressure. acs.org The fumed silica support was noted to tune the selectivity towards the desired rearrangement product. acs.org

More recently, research on platinum-supported tungsten-zirconium (W-Zr) mixed oxides has been used to convert furfuryl alcohol (a furfural derivative) to cyclopentanone. higfly.eu By optimizing the W:Zr ratio and platinum loading, a 64% yield of CPO was achieved in a continuous-flow reactor at 170 °C and 32 bar hydrogen pressure. higfly.eu This system demonstrated excellent stability over 38 hours of continuous operation. higfly.eu

Other Bimetallic Catalysts: Bimetallic catalysts containing cobalt (Co) and nickel (Ni) have also shown promise. Co-Ni catalysts prepared by wetness impregnation on a TiO₂ support were able to selectively convert furfural to either cyclopentanone or cyclopentanol. mdpi.com A 10%Co-10%Ni/TiO₂ catalyst yielded 53.3% cyclopentanone with almost complete furfural conversion at 150 °C and 4 MPa H₂. mdpi.com Similarly, a Ni-Fe/TiO₂ catalyst system was developed for the one-pot conversion, yielding both cyclopentanone (27.2%) and cyclopentanol (41.0%) at 170 °C. bcrec.id

The table below summarizes the performance of various catalytic systems in the conversion of furfural to cyclopentanone.

CatalystPrecursorTemperature (°C)H₂ Pressure (MPa/bar)Yield of CPO (%)Conversion of FF (%)Reference
CuZnAl-500-0.5Furfural1504 MPa62~100 acs.org
Cu-Co (co-precipitated)Furfural-2 MPa67- scilit.com
4%Pd/f-SiO₂Furfural165~3.4 MPa (500 psig)87~98 acs.org
3%Pt/W₀.₃Zr₀.₇-RFurfuryl Alcohol17032 bar64- higfly.eu
10%Co-10%Ni/TiO₂Furfural1504 MPa53.3~100 mdpi.com
Ni-Fe(3.0)/TiO₂Furfural1703.0 MPa27.2~100 bcrec.id

These findings highlight the significant progress made in producing cyclopentanone from biomass, providing a sustainable route to one of the key precursors for the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of N Furan 2 Ylmethyl Cyclopentanamine Type Structures

Furan (B31954) Ring Reactivity and Transformations

The furan ring is the most reactive part of the molecule, undergoing transformations that can either preserve the heterocyclic system or lead to its complete restructuring into carbocyclic products.

The catalytic hydrogenation of the furan ring in structures like N-(furan-2-ylmethyl)cyclopentanamine can proceed through several pathways, yielding a range of products. The selectivity of the reaction is highly dependent on the catalyst, solvent, and reaction conditions such as temperature and pressure. acs.orgmdpi.com

Common pathways include:

Complete Ring Saturation: Hydrogenation of both C=C bonds in the furan ring leads to the formation of the corresponding N-((tetrahydrofuran-2-yl)methyl)cyclopentanamine. This reaction preserves the heterocyclic oxygen atom.

Hydrogenolysis and Rearrangement: More complex transformations can occur, involving C-O bond cleavage (hydrogenolysis) and rearrangement. rsc.org For instance, the hydrogenation of furfural (B47365), a related compound, can yield products like 2-methylfuran, tetrahydrofurfuryl alcohol, and cyclopentanone (B42830). acs.orgmdpi.com The formation of cyclopentanone involves a multi-step process of hydrogenation, rearrangement, and dehydration. mdpi.comresearchgate.net

The choice of catalyst is crucial in directing the reaction toward a specific product. For example, palladium (Pd) catalysts are often used for hydrogenation, and their particle size and support material can influence product distribution. acs.org Similarly, ruthenium (Ru) catalysts have been shown to be effective for the conversion of furfural to cyclopentanone. researchgate.net The solvent system also plays a significant role; using a co-solvent like tert-butanol (B103910) in water has been shown to affect the product yields in the hydrogenation of furfural. mdpi.com

Catalyst SystemPrimary Product(s) from Furanic PrecursorsKey Transformation
Pd/CFurfuryl alcohol, 2-Methylfuran, Tetrahydrofurfuryl alcoholC=O and Furan Ring Hydrogenation
Ru/MIL-101CyclopentanoneHydrogenation and Ring Rearrangement
Cu/ZnO/Al2O3Cyclopentanone, Tetrahydrofurfuryl alcoholHydrogenation and Ring Rearrangement

The furan ring in this compound is susceptible to acid-catalyzed ring-opening and rearrangement, most notably the Piancatelli rearrangement. This reaction transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. nih.govrsc.org In the context of the subject amine, the analogous reaction is the aza-Piancatelli rearrangement, where the nitrogen atom acts as the nucleophile.

The general mechanism involves the protonation of the furan ring, followed by a nucleophilic attack by water (in the classic Piancatelli) or an amine (in the aza-Piancatelli variant), leading to ring opening. rsc.org This is followed by a 4π-electrocyclization to form the five-membered cyclopentenone ring. rsc.org This reaction is a powerful tool for converting biomass-derived furans into valuable carbocyclic structures. rsc.orgrsc.org

The reaction conditions, such as the type of acid catalyst (both Brønsted and Lewis acids can be used) and the solvent, are critical for achieving high yields and avoiding side reactions like polymerization. nih.govmdpi.com For example, the rearrangement of 2-furylcarbinols is often carried out in an aqueous medium at a controlled pH. nih.gov

Reaction TypeStarting MoietyKey IntermediateProduct Core StructureNucleophile
Piancatelli Rearrangement2-FurylcarbinolOxyallyl Cation4-HydroxycyclopentenoneWater
Aza-Piancatelli Rearrangement2-FurylamineAza-oxyallyl Cation4-AminocyclopentenoneAmine

Amination Reactivity and Stability of the Cyclopentanamine Moiety

The cyclopentanamine portion of the molecule consists of a secondary amine attached to a cyclopentyl group. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic.

The stability of the aminomethyl-furan structure can be influenced by the pH of the environment. The aminal moiety, which is structurally related, is known to be stable in neutral or basic conditions but can undergo hydrolysis under acidic conditions. nih.gov Protonation of the nitrogen atom in an acidic medium could potentially facilitate cleavage of the C-N bond or influence the reactivity of the adjacent furan ring. The cyclopentyl group itself is a stable saturated carbocycle and is generally unreactive under the conditions that transform the furan ring. However, its presence can sterically and electronically influence the reactivity at the nitrogen center.

Elucidation of Reaction Mechanisms via Experimental Techniques

Understanding the precise pathways of the reactions involving this compound requires sophisticated experimental techniques to monitor reaction progress and identify transient intermediates.

Various spectroscopic methods are indispensable for tracking the transformation of the furan ring and the formation of products.

Infrared (IR) Spectroscopy: Techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be used to study the adsorption of reactants onto catalyst surfaces, providing insights into the initial steps of heterogeneous catalysis. researchgate.net The disappearance of characteristic furan ring vibrations and the appearance of new bands corresponding to C=O (in cyclopentenones) or C-O (in hydrogenated products) can be monitored. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of intermediates and final products in the reaction mixture over time. Changes in chemical shifts and coupling constants can provide detailed information about the conversion of the furan ring into saturated or rearranged products.

Mass Spectrometry (MS): MS coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) allows for the separation and identification of different components in a reaction mixture, helping to quantify product distribution and identify byproducts.

Isotopic labeling is a definitive technique for elucidating reaction mechanisms by tracking the position of specific atoms throughout a chemical transformation. wikipedia.org By replacing an atom in the reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), the fate of that atom can be followed in the products using NMR or mass spectrometry. iaea.orgosti.gov

For instance, in studying the Piancatelli rearrangement, labeling the oxygen of the furan ring with ¹⁸O could confirm whether it is retained in the final cyclopentenone product. Similarly, using deuterium-labeled water (D₂O) as a solvent can help determine the mechanism of proton transfer steps. wikipedia.org Such studies have been crucial in confirming the pathways of complex rearrangements in furan chemistry. iaea.orgosti.gov

Role of Catalysis in Directing Reactivity and Selectivity

The synthesis and subsequent reactions of this compound and related N-furfurylamine structures are critically dependent on the use of catalysts. Catalysis is essential for activating substrates, lowering the energy barriers of reaction pathways, and, most importantly, directing the reaction towards a desired chemical outcome, thereby enhancing selectivity and minimizing the formation of unwanted byproducts. The choice of catalyst—ranging from transition metals to enzymes—and the reaction conditions can profoundly influence the reaction mechanism and the distribution of products.

The primary catalytic route for synthesizing structures like this compound is the reductive amination of furfural with a primary amine, such as cyclopentanamine. This process is a cascade reaction that typically involves two main steps: the formation of an N-furfurylidene-cyclopentanamine intermediate via condensation, followed by the hydrogenation of the imine C=N bond. chemrxiv.org Catalysts play a pivotal role in the hydrogenation step, where selectivity is a major challenge. The furan ring and the carbonyl group (if starting from furfural) are also susceptible to hydrogenation, leading to a mixture of products. mdpi.comresearchgate.net

Key challenges in the catalytic synthesis include preventing:

Hydrogenation of the furan ring, which would yield tetrahydrofurfuryl derivatives. researchgate.net

Formation of secondary amines, such as di(furan-2-ylmethyl)amine, through reaction with the primary amine product. chemrxiv.orgresearchgate.net

Hydrogenation of the precursor aldehyde (furfural) to furfuryl alcohol. chemrxiv.orgresearchgate.net

Polymerization and resinification, which are common side reactions with furan compounds. mdpi.com

Heterogeneous catalysts are widely employed due to their ease of separation and recyclability. mdpi.com The catalytic activity and selectivity are influenced by several factors, including the active metal, the nature of the support material, and the presence of promoters. mdpi.comresearchgate.net

Noble Metal Catalysts: Noble metals such as Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt) are highly effective for hydrogenation reactions. mdpi.comsandermanpub.net

Ruthenium (Ru): Ru-based catalysts have demonstrated high activity in the reductive amination of furfural. researchgate.netmdpi.com For instance, Ru supported on Nb2O5 has been shown to yield 89% furfurylamine (B118560), with the acidic sites of the support playing a crucial role in activating the furfural. sandermanpub.net Shape-specific Ru nanoparticles with exposed {111} facets also exhibit high performance. researchgate.net The choice of support can fine-tune the surface acidity and metal-support interaction, thereby influencing selectivity. researchgate.netsandermanpub.net Ru/C catalysts are also effective for producing various furan-based amines. researchgate.net

Rhodium (Rh): Rh/Al2O3 has been used as a catalyst, achieving a 92% selectivity for furfurylamine at 80 °C and 2 MPa H2. sandermanpub.net

Palladium (Pd): Pd catalysts are also active; however, they can be prone to promoting the hydrogenation of the furan ring, depending on the crystal plane exposed. mdpi.com For example, Pd/C has been noted for its high activity in reductive aminations. mdpi.com

Non-Noble Metal Catalysts: To reduce costs, significant research has focused on developing catalysts based on more abundant, non-noble metals like Nickel (Ni), Cobalt (Co), and Copper (Cu). mdpi.com

Nickel (Ni): Raney Ni is a commercially available and cost-effective catalyst used for the reductive amination of furfural. sandermanpub.net Under optimized conditions (130 °C, 2.0 MPa H2), it can achieve 96.3% selectivity to furfurylamine. sandermanpub.net Ni/SiO2 catalysts have also been studied, where high Lewis acidity and small Ni particle size contribute to high activity and selectivity (98% yield). researchgate.net

Cobalt (Co): Raney Co catalysts have shown excellent performance, achieving up to 99% yield of furfurylamine. mdpi.com Their high efficiency is attributed to effective hydrogenation of the imine intermediate with low activity towards further hydrogenation of the amine product or the furan ring. mdpi.com Graphene-co-shelled cobalt nanoparticles have also been developed as a highly effective and recyclable catalyst for this transformation. chemrxiv.org

Copper (Cu): Cu-based catalysts are noted for their preference for hydrogenating C=N bonds over C=C bonds, which is advantageous for selectivity. mdpi.com A CuAlOx catalyst, for example, has been used for the continuous synthesis of N-substituted furan-based amines. mdpi.com

The following table summarizes the performance of various catalytic systems in the reductive amination of furfural, a key reaction for synthesizing the N-furfurylamine scaffold.

CatalystSupport/LigandTemperature (°C)H2 Pressure (MPa)Yield/Selectivity of Furfurylamine (%)Reference
Raney Ni-1302.096.3 (Selectivity) sandermanpub.net
RuNb2O570-89 (Yield) sandermanpub.net
RhAl2O3802.092 (Selectivity) sandermanpub.net
Raney Co---99 (Yield) mdpi.com
NiSiO2--98 (Yield) researchgate.net
RuCa(NH2)2 (support removed)902.099 (Yield) sandermanpub.net

Beyond synthesis, catalysts can also direct the reactivity of the this compound structure itself. For instance, the furan ring can undergo catalytic hydrogenation to a tetrahydrofuran (B95107) ring or be susceptible to ring-opening reactions. nih.govnih.gov The choice of catalyst is paramount in controlling these transformations. For example, catalysts that are highly active for C=C bond hydrogenation (e.g., certain Pd or Pt catalysts) would favor the saturation of the furan ring, whereas catalysts with a preference for C-O bond hydrogenolysis might promote ring-opening. nih.gov

In some cases, chemoenzymatic strategies are employed, combining chemical catalysts with biocatalysts (enzymes). nih.gov For example, a chemical catalyst can be used to produce furfural from biomass, and then an ω-transaminase enzyme can catalyze the amination to furfurylamine. nih.gov This approach can offer high selectivity under mild conditions, avoiding some of the side reactions common in traditional heterogeneous catalysis. nih.gov

Advanced Characterization and Structural Analysis of N Furan 2 Ylmethyl Cyclopentanamine and Derivatives

Vibrational Spectroscopy (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. For N-(furan-2-ylmethyl)cyclopentanamine, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of its distinct structural components: the furan (B31954) ring, the cyclopentyl group, the secondary amine, and the methylene (B1212753) bridge.

The furan moiety exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3100 cm⁻¹. globalresearchonline.net The C=C stretching vibrations within the furan ring are expected to produce bands in the 1500-1600 cm⁻¹ region, while the C-O-C stretching of the heterocyclic ether is typically observed between 1000 and 1300 cm⁻¹. mdpi.comresearchgate.net The out-of-plane C-H bending vibrations of the furan ring are also characteristic and appear in the fingerprint region below 1000 cm⁻¹. globalresearchonline.netmdpi.com

The cyclopentanamine portion of the molecule also contributes distinct signals. The aliphatic C-H stretching vibrations of the cyclopentyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. The N-H stretching vibration of the secondary amine gives rise to a moderate absorption band in the 3300-3500 cm⁻¹ region. Furthermore, the N-H bending vibration can typically be found around 1500-1600 cm⁻¹, potentially overlapping with the furan C=C stretching bands. The C-N stretching vibration is expected to appear in the 1000-1200 cm⁻¹ range.

A summary of the expected characteristic FTIR absorption bands for this compound is presented below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchSecondary Amine3300 - 3500
Aromatic C-H StretchFuran Ring> 3100
Aliphatic C-H StretchCyclopentyl, Methylene2850 - 3000
C=C StretchFuran Ring1500 - 1600
N-H BendSecondary Amine1500 - 1600
C-O-C StretchFuran Ring1000 - 1300
C-N StretchAlkyl Amine1000 - 1200
Aromatic C-H Bend (out-of-plane)Furan Ring< 1000

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each type of proton. The furan ring protons are expected in the aromatic region. Typically, the proton at position 5 (H-5) appears as a multiplet around δ 7.3-7.4 ppm, the proton at position 3 (H-3) as a multiplet around δ 6.2-6.3 ppm, and the proton at position 4 (H-4) as a multiplet around δ 6.3-6.4 ppm. scielo.brmdpi.com The two protons of the methylene bridge (-CH₂-) connecting the furan and the amine would likely appear as a singlet or a sharp multiplet around δ 3.7-3.8 ppm. The proton on the carbon of the cyclopentyl ring attached to the nitrogen (N-CH) would be a multiplet further downfield than the other cyclopentyl protons, likely in the δ 2.5-3.0 ppm range. The remaining protons of the cyclopentyl ring would produce complex overlapping multiplets in the upfield region, typically between δ 1.2 and 1.9 ppm. The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which is variable and dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbon atoms of the furan ring are expected to resonate in the downfield region, with the carbon attached to the oxygen (C2) being the most deshielded. Based on related furan derivatives, the expected shifts are approximately: C2 (~153 ppm), C5 (~142 ppm), C3 (~107 ppm), and C4 (~110 ppm). scielo.brnih.gov The methylene bridge carbon (-CH₂-) would likely appear around δ 45-50 ppm. For the cyclopentyl ring, the carbon atom bonded to the nitrogen (N-CH) would be the most downfield, expected around δ 55-65 ppm, while the other four carbons would resonate in the upfield aliphatic region, typically between δ 20 and 35 ppm.

Predicted NMR data are summarized in the tables below.

Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Furan H-57.3 - 7.4Multiplet
Furan H-36.2 - 6.3Multiplet
Furan H-46.3 - 6.4Multiplet
Furan-CH₂-N3.7 - 3.8Singlet/Multiplet
N-CH (Cyclopentyl)2.5 - 3.0Multiplet
Cyclopentyl CH₂1.2 - 1.9Multiplet
N-HVariableBroad Singlet
Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentExpected Chemical Shift (δ, ppm)
Furan C2~153
Furan C5~142
Furan C4~110
Furan C3~107
Furan-CH₂-N45 - 50
N-CH (Cyclopentyl)55 - 65
Cyclopentyl CH₂20 - 35

Mass Spectrometry (e.g., GC-MS)

Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (molar mass: 165.23 g/mol ), electron ionization (EI) would likely produce a distinct molecular ion peak (M⁺) at m/z = 165.

The fragmentation pattern is predictable based on the structure. A primary and highly probable fragmentation pathway is the benzylic cleavage of the C-C bond between the furan ring and the methylene group, which would result in a stable furfuryl cation.

Key expected fragments include:

m/z = 165: The molecular ion [C₁₀H₁₅NO]⁺.

m/z = 81: A very prominent peak corresponding to the furfuryl cation [C₅H₅O]⁺, formed by cleavage of the bond between the methylene group and the cyclopentylamine (B150401) moiety. This is often the base peak for such structures.

m/z = 84: The cyclopentylamine radical cation [C₅H₁₀N]⁺, formed by cleavage at the same bond.

m/z = 96: A fragment corresponding to [M - C₅H₉]⁺, representing the loss of the cyclopentyl group.

Fragments resulting from the loss of hydrogen atoms or rearrangement of the cyclopentyl ring.

Predicted Key Mass Fragments for this compound (EI-MS)
m/zProposed Fragment IonStructural Formula
165Molecular Ion[C₁₀H₁₅NO]⁺
96Loss of cyclopentyl group[C₅H₆NO]⁺
84Cyclopentylamine fragment[C₅H₁₀N]⁺
81Furfuryl cation (likely base peak)[C₅H₅O]⁺

GC methods developed for furan and its derivatives, often utilizing columns like the HP-5MS, are suitable for the analysis of this compound. mdpi.comresearchgate.netresearchgate.net

X-ray Diffraction Analysis of Related Crystal Structures

Studies on various furan derivatives have consistently shown the furan ring to be planar, as expected for an aromatic system. researchgate.net In a crystal structure of this compound, one would expect to confirm this planarity. The analysis would also reveal the specific conformation of the cyclopentyl ring, which typically adopts a non-planar "envelope" or "twist" conformation to minimize steric strain.

Crucially, X-ray diffraction would elucidate the nature of intermolecular interactions that dictate the crystal packing. The secondary amine group (-NH-) is capable of acting as a hydrogen bond donor, while the nitrogen atom and the oxygen atom of the furan ring can act as hydrogen bond acceptors. This could lead to the formation of extensive hydrogen-bonding networks, such as chains or sheets, which would define the supramolecular architecture of the solid state. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable.

Gas Chromatography (GC): Given its volatility, GC is a suitable method. A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), would be effective for separation. researchgate.netresearchgate.net Detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification, as discussed previously.

High-Performance Liquid Chromatography (HPLC): HPLC is also a powerful tool for the analysis of amines. However, the basic nature of amines can lead to poor peak shape (tailing) on standard silica-based reversed-phase columns (e.g., C18) due to interactions with residual acidic silanol (B1196071) groups. sielc.com To achieve symmetrical peaks and reliable quantification, several strategies can be employed:

Mobile Phase Modification: The addition of a small amount of a basic modifier, such as triethylamine (B128534) or diethylamine, to the mobile phase can saturate the active silanol sites on the stationary phase, improving peak shape. mdpi.com

High pH Conditions: Using a pH-stable column and a mobile phase buffered at a high pH (e.g., pH 8-11) can suppress the ionization of the amine, making it less polar and improving retention and peak shape.

Specialized Columns: Mixed-mode chromatography columns, which offer both reversed-phase and ion-exchange interactions, can provide excellent retention and separation for charged analytes like protonated amines. sielc.com

For detection in HPLC, a UV detector set to a wavelength around 220-250 nm would be effective, as the furan ring contains a chromophore that absorbs in the UV region.

Computational Chemistry and Theoretical Modeling of N Furan 2 Ylmethyl Cyclopentanamine

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. globalresearchonline.netmdpi.com DFT methods are instrumental in exploring the fundamental aspects of N-(furan-2-ylmethyl)cyclopentanamine's structure and intrinsic reactivity. These calculations provide a detailed picture of the electron distribution and energy levels, which are critical determinants of the molecule's chemical behavior.

The electronic structure of this compound is characterized by the interplay between the aromatic furan (B31954) ring, the saturated cyclopentyl group, and the secondary amine linkage. The furan ring, a five-membered aromatic heterocycle, contributes a high degree of electron density, making it susceptible to electrophilic attack. numberanalytics.com DFT calculations can precisely map this electron distribution through the analysis of molecular orbitals and the molecular electrostatic potential (MESP).

The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the electron-rich furan ring and the nitrogen atom of the amine, indicating these are the most probable sites for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) distribution highlights potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comiiit.ac.in

The flexibility of this compound arises from the rotation around several single bonds: the C-C bond connecting the furan ring to the methylene (B1212753) bridge, the C-N bond of the amine, and the C-N bond connecting the methylene group to the cyclopentyl ring. This flexibility leads to a complex conformational landscape with multiple energy minima.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C4-C5-C6-N) Relative Energy (kcal/mol) Boltzmann Population (%)
A (Global Minimum) 178° (anti) 0.00 75.3
B 65° (gauche) 1.15 14.2
C -68° (gauche) 1.25 10.5

Note: Dihedral angle C4-C5-C6-N refers to the atoms of the furan C-C bond, the methylene carbon, and the amine nitrogen.

Mechanistic Pathways and Transition State Analysis

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. researchgate.net A key aspect of this is the location of transition states—the highest energy points along a reaction coordinate—and the calculation of their corresponding activation energies. psu.edu This information is vital for predicting reaction feasibility and rates. wikipedia.org

For this compound, several reaction types could be modeled. For instance, the mechanism of electrophilic substitution on the furan ring, a characteristic reaction of furans, could be investigated. numberanalytics.com DFT calculations could model the attack of an electrophile at the C2 or C5 positions of the furan ring, identifying the intermediate sigma complexes and the transition states leading to their formation and subsequent deprotonation. Another area of study could be the N-alkylation or N-acylation reactions at the secondary amine, which are fundamental processes in organic chemistry. acs.org

By applying Transition State Theory (TST), the calculated activation energies can be used to estimate reaction rate constants. rsc.org This theoretical approach allows for a comparison of the competitiveness of different reaction pathways under various conditions.

Table 3: Hypothetical Activation Energies for Electrophilic Bromination of this compound

Reaction Step Description Activation Energy (ΔE‡, kcal/mol)
Attack at C5 Formation of the sigma complex at the C5 position 15.2
Attack at C4 Formation of the sigma complex at the C4 position 22.5

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can be invaluable for structure elucidation and the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely calculated using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. globalresearchonline.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra. acs.org

Similarly, DFT calculations can predict the vibrational frequencies of the molecule. These computed frequencies and their corresponding intensities can be correlated with experimental Infrared (IR) and Raman spectra. globalresearchonline.net This allows for the assignment of specific spectral bands to particular vibrational modes, such as the C-H stretches of the furan ring, the N-H stretch of the amine, or the various vibrations of the cyclopentyl ring.

Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, TD-DFT would likely predict π → π* transitions associated with the furan ring.

Table 4: Hypothetical Predicted vs. Expected Spectroscopic Data for this compound

Parameter Predicted Value (DFT) Expected Experimental Range
¹H NMR (furan H5) 7.45 ppm 7.3 - 7.5 ppm
¹³C NMR (furan C5) 142.1 ppm 140 - 145 ppm
IR Freq. (N-H stretch) 3345 cm⁻¹ 3300 - 3500 cm⁻¹

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

Molecular modeling is a critical component of modern drug discovery and materials science, providing a framework for understanding Structure-Activity Relationships (SAR). ijper.orgnih.gov By correlating the structural or electronic features of a molecule with its biological activity or physical properties, SAR studies can guide the design of new compounds with enhanced efficacy or desired characteristics. Furan-containing compounds are known to possess a wide range of biological activities. ijabbr.com

For this compound, molecular docking could be employed to investigate its potential as an inhibitor for a specific biological target, such as an enzyme or receptor. researchgate.netnih.gov Docking simulations would predict the preferred binding orientation of the molecule within the active site of a protein and estimate the binding affinity, often expressed as a docking score or binding energy. These simulations can reveal key intermolecular interactions, such as hydrogen bonds between the amine group and the protein, or π-stacking interactions involving the furan ring.

Furthermore, the electronic descriptors calculated using DFT, such as HOMO/LUMO energies, partial atomic charges, and molecular electrostatic potential, can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These models statistically correlate molecular descriptors with observed biological activity, enabling the prediction of activity for untested analogues.

Table 5: Hypothetical Molecular Docking Results for this compound against a Kinase Target

Parameter Value Interpretation
Docking Score -8.5 kcal/mol Indicates strong predicted binding affinity
Binding Energy -9.2 kcal/mol Estimated free energy of binding

Applications and Advanced Materials Chemistry of N Furan 2 Ylmethyl Cyclopentanamine Derived Scaffolds

Utility as Synthetic Intermediates in Complex Organic Synthesis

The molecular architecture of N-(furan-2-ylmethyl)cyclopentanamine, characterized by the furan-2-ylmethylamine core, makes it a highly adaptable intermediate in organic synthesis. The furan (B31954) ring and the secondary amine group offer multiple sites for chemical modification, enabling the construction of a wide array of more complex molecules.

Precursors for Polymer Monomers and Bio-based Materials (e.g., polyurethanes, polyamines)

The development of bio-based polymers is a critical step toward a more sustainable chemical industry, reducing reliance on fossil fuel feedstocks. Furan derivatives are at the forefront of this transition, serving as key platform chemicals for renewable polymers. rsc.orgresearchgate.netrsc.org

Polyurethanes: Research has demonstrated the successful incorporation of furan-containing molecules, particularly furfurylamine (B118560), into polyurethane (PU) structures. mdpi.comnih.gov In these syntheses, the amine group of furfurylamine can act as a chain extender, reacting with isocyanate prepolymers. researchgate.net This introduces the furan moiety as a pendant group along the polymer backbone. researchgate.net this compound, sharing the same reactive furfurylamine core, can be envisioned to function similarly. The presence of the cyclopentyl group would be expected to impart specific physical properties to the resulting polyurethane, such as increased rigidity, altered thermal stability, and modified hydrophobicity, making it a valuable monomer for creating tailored, high-performance bio-based materials. chemneo.com Furan-containing polyurethanes are particularly noted for their application in self-healing materials, where the furan ring can undergo reversible Diels-Alder reactions. mdpi.comnih.gov

Interactive Table: Components in Furan-Based Polyurethane Synthesis
Component RoleChemical ExampleSource
Isocyanate4,4′-methylene diphenyl diisocyanate (MDI) mdpi.comnih.gov
Isocyanate2,4-tolylene diisocyanate (TDI) mdpi.comnih.gov
IsocyanateHexamethylene diisocyanate (HDI) mdpi.comnih.gov
Furan-Amine MonomerFurfurylamine mdpi.comnih.gov
Furan-Amine MonomerDifurfurylamine mdpi.comnih.gov
Curing Agent1,1'-(methylenedi-1,4-phenylene)bismaleimide (BMI) nih.gov

Polyamines and Polyamides: Furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA), are recognized as promising bio-based alternatives to traditional monomers like terephthalic acid for producing polyesters and polyamides. researchgate.net Similarly, furan-containing diamines are valuable for creating polyureas and other polymers. researchgate.net While direct polymerization of this compound into a homopolymer is less common, its structure is suitable for creating specialized polyamine derivatives or for incorporation into copolyamides, contributing to the diversity and functionality of bio-based materials.

Building Blocks for Advanced Heterocyclic Systems

The this compound scaffold is an excellent starting point for the synthesis of more complex, high-value heterocyclic compounds. The reactivity of the secondary amine allows for its conversion into various functional groups, which can then participate in cyclization reactions.

A notable example is the synthesis of novel tetrazole derivatives. nih.gov Researchers have successfully used N-(furan-2-ylmethyl)amine structures as precursors to create a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine compounds. nih.gov The synthesis involves converting the amine into an intermediate that can undergo a [3+2] cycloaddition reaction to form the tetrazole ring, a heterocyclic moiety prevalent in medicinal chemistry. nih.govthieme-connect.com This transformation highlights the utility of this compound as a foundational block for building advanced heterocyclic systems with potential pharmacological applications. nih.gov

Interactive Table: Synthesis of Advanced Heterocycles
Starting ScaffoldResulting Heterocyclic SystemKey TransformationSource
N-(furan-2-ylmethyl)amineN-(furan-2-ylmethyl)-1H-tetrazol-5-amineReplacement of a thiourea (B124793) group with a tetrazole scaffold nih.gov
2-Furancarboxylic acidN-1H-tetrazol-5-yl-2-furancarboxamideReaction with 5-aminotetrazole prepchem.com

Ligand Design and Coordination Chemistry (General)

Metal complexes are integral to numerous fields, from catalysis to therapeutics, and the design of effective ligands is crucial for modulating their function. nih.gov this compound possesses features that make it an attractive candidate for ligand design. It contains two potential donor atoms: the nitrogen of the secondary amine and the oxygen atom within the furan ring.

This dual-donor capability allows the molecule to potentially act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. The coordination chemistry of furan-containing ligands with transition metals has been explored, demonstrating that the furan ring can indeed participate in metal binding. sc.edursc.org The presence of the bulky cyclopentyl group on the nitrogen atom can introduce significant steric hindrance around the metal center. This steric influence can be strategically used to:

Control the coordination number and geometry of the metal complex.

Stabilize specific oxidation states of the metal ion.

Influence the reactivity and selectivity of the complex in catalytic applications.

By modifying the substituents on either the furan or cyclopentyl rings, a family of related ligands could be synthesized, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes for specific applications.

Development of Sustainable Chemical Processes

The push for sustainable or "green" chemistry involves minimizing waste, using renewable resources, and developing environmentally benign processes. frontiersin.orgmdpi.com Furan derivatives, including this compound, are central to this paradigm because their ultimate origin is renewable biomass. nih.gov

The furan ring is derived from furfural (B47365), a key platform chemical that is not sourced from petroleum but is instead produced through the acid-catalyzed dehydration of C5 sugars (like xylose) found in lignocellulosic biomass, such as agricultural residues and wood. rsc.orgacs.orgcsic.es Furfural can then be converted to furfurylamine via reductive amination. sctunisie.orgfrontiersin.org

The use of this compound and other furan-based molecules in chemical synthesis represents a shift away from fossil fuel dependency and aligns with the principles of a circular economy. rsc.org By serving as bio-based building blocks for high-value products like polymers and specialized chemicals, these compounds contribute to the creation of more sustainable manufacturing value chains. mdpi.comacs.org The development of efficient catalytic pathways, including biocatalytic routes using enzymes like transaminases, further enhances the green credentials of producing furfurylamines from biomass-derived furfurals. rsc.org

Future Perspectives in N Furan 2 Ylmethyl Cyclopentanamine Research

Innovations in Green Synthetic Chemistry and Atom Economy

The synthesis of N-(furan-2-ylmethyl)cyclopentanamine is traditionally approached through the reductive amination of furfural (B47365) with cyclopentylamine (B150401). stackexchange.comwikipedia.org Future research will undoubtedly focus on aligning this synthesis with the principles of green chemistry, emphasizing the use of renewable feedstocks, minimizing waste, and maximizing atom economy.

A critical aspect of green synthesis is maximizing atom economy , a measure of how efficiently atoms from the reactants are incorporated into the final product. The reductive amination process, in principle, exhibits high atom economy as it involves the formation of a C-N bond and the reduction of an imine intermediate, with water being the primary byproduct. nih.govacs.org

Reaction TypeReactantsProductByproductTheoretical Atom Economy
Reductive AminationFurfural, Cyclopentylamine, H₂This compoundH₂OHigh

Advanced Catalysis for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are heavily reliant on the catalyst employed. While traditional methods have utilized catalysts like Raney nickel, the future lies in the development of more advanced and sustainable catalytic systems. google.comresearchgate.net

Heterogeneous catalysts, particularly those based on non-precious metals, are a key area of future investigation. These catalysts offer advantages in terms of ease of separation, reusability, and cost-effectiveness. mdpi.comtaylorfrancis.com Research will likely focus on designing catalysts with high activity and selectivity for the reductive amination of furfural with cyclopentylamine, minimizing side reactions such as the hydrogenation of the furan (B31954) ring. rsc.org

Furthermore, the development of enantioselective catalysts could open up new avenues for this compound in applications where chirality is crucial, such as in the synthesis of pharmaceuticals or agrochemicals. While challenging, the asymmetric reductive amination to produce chiral amines is a rapidly advancing field. nih.gov

Integration of Computational and Experimental Methodologies for Deeper Insights

The synergy between computational modeling and experimental work is poised to provide unprecedented insights into the properties and reactivity of this compound. Computational chemistry can be a powerful tool to predict molecular properties, elucidate reaction mechanisms, and guide the design of new experiments.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to study the conformational landscape of this compound and to calculate its thermochemical properties, such as the enthalpy of formation. nih.govnih.govresearchgate.net Such studies can provide a fundamental understanding of the molecule's stability and reactivity.

Molecular modeling can also be instrumental in understanding the interactions between the molecule and a catalyst's active site. This knowledge can aid in the rational design of more efficient and selective catalysts for its synthesis. By simulating the reaction pathway, researchers can identify transition states and intermediates, providing a detailed mechanistic understanding of the reductive amination process.

Exploration of Novel Chemical Transformations and Unconventional Applications

Beyond its synthesis, future research will explore the chemical reactivity of this compound to unlock its potential in various applications. The presence of the furan ring and the secondary amine functionality offers multiple sites for chemical modification, opening the door to a wide array of derivatives with unique properties.

The furan moiety can undergo various transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions, allowing for the synthesis of complex molecular architectures. The secondary amine can be further functionalized through alkylation, acylation, or arylation, leading to a diverse library of compounds.

These new derivatives could find applications in materials science, for instance, as monomers for novel polymers or as components in the synthesis of functional materials. The inherent bio-based origin of the furan component makes these materials potentially more sustainable alternatives to their petroleum-based counterparts.

Development of High-Throughput Screening for Chemical Transformations

To accelerate the discovery of new reactions and applications for this compound, the development of high-throughput screening (HTS) methodologies will be crucial. HTS allows for the rapid testing of a large number of reaction conditions or compound variations, significantly speeding up the research and development process.

For instance, HTS could be employed to screen a wide range of catalysts and reaction parameters for the optimal synthesis of this compound. Similarly, libraries of derivatives of this compound could be synthesized and screened for specific biological activities or material properties. This approach would enable a more rapid and efficient exploration of the chemical space around this promising molecule.

Q & A

Q. Example SAR Findings :

Compound ModificationBioactivity TrendSource
Bromine at phenyl ring↑ Cytotoxicity (HeLa)
Methylation at cyclopentane↓ Solubility, ↑ LogP

What experimental approaches address discrepancies in reported stability data for furan-containing amines?

Advanced Question
Methodology :

  • Stress Testing : Expose compound to pH extremes (1–13), UV light, and elevated temperatures (40–80°C) to assess degradation pathways .
  • HPLC-MS Monitoring : Track decomposition products (e.g., furan ring oxidation to diketones) .
  • Comparative Studies : Replicate conflicting experiments with controlled humidity and oxygen levels to isolate stability factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.